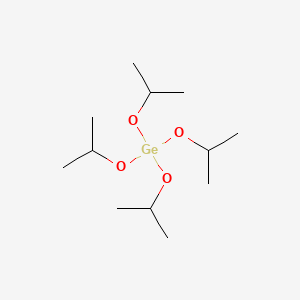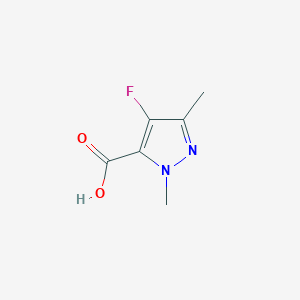
4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, also known as FDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDMP is a pyrazole derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis in Cancer Research : A study by Liu et al. (2016) described the synthesis of a compound by condensing dimethylamine with a derivative of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. This compound showed effective inhibition of the proliferation of some cancer cell lines, highlighting its potential in cancer research (Liu et al., 2016).
Antimicrobial and Antiinflammatory Activities
- Antimicrobial and Antiinflammatory Research : Narayana et al. (2009) synthesized heterocycles from this compound derivatives. These compounds exhibited antimicrobial, antiinflammatory, and antiproliferative activities, demonstrating their potential in treating various medical conditions (Narayana et al., 2009).
Theoretical and Experimental Investigations
- Theoretical and Experimental Analysis : Viveka et al. (2016) focused on experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of this compound. This research provided insight into the molecular structure and properties of pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).
Antipsychotic Potential
- Antipsychotic Research : Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, derived from this compound. These compounds demonstrated an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, marking their significance in antipsychotic drug development (Wise et al., 1987).
Decarboxylative Fluorination
- Fluorination Techniques : Yuan et al. (2017) reported a method for the decarboxylative fluorination of heteroaromatic carboxylic acids, including derivatives of this compound. This research is significant in the field of organic synthesis, especially in the development of fluorinated pharmaceuticals (Yuan et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions could involve exploring the potential pharmacological effects of this compound. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . Therefore, 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives could be potential candidates for the development of new antileishmanial and antimalarial agents. Further studies could also focus on optimizing the synthesis process and exploring other potential applications of this compound in various fields.
Propriétés
IUPAC Name |
4-fluoro-2,5-dimethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTZOKWYVTYSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3007824.png)

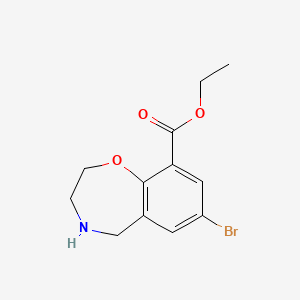
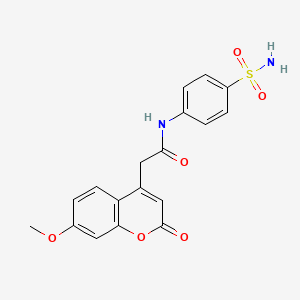
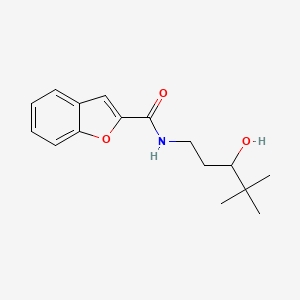
![2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B3007834.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3007835.png)
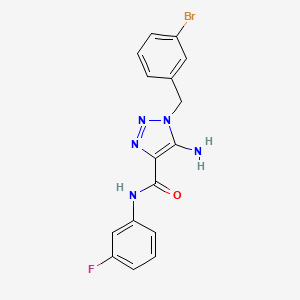
![3-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B3007838.png)
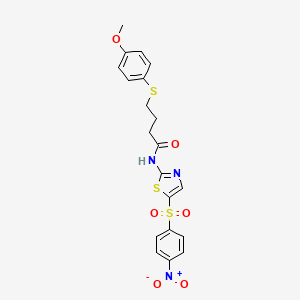


![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate](/img/structure/B3007846.png)
